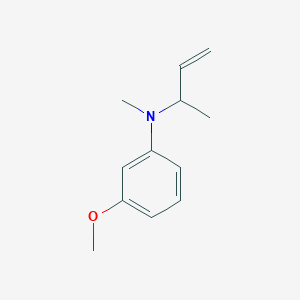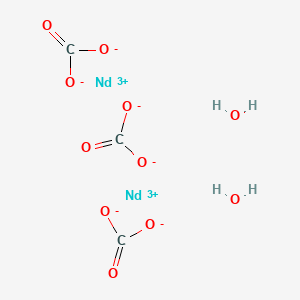![molecular formula C12H16N2O4S B14517506 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine CAS No. 62965-38-2](/img/structure/B14517506.png)
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to the valine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine typically involves multiple steps. One common method includes the reaction of D-valine with 2-nitrobenzenethiol in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions to ensure the stability of the product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to protein structure and function due to its amino acid nature.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine: Similar structure but with the L-valine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-alanine: Similar structure but with an alanine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-leucine: Similar structure but with a leucine backbone.
Uniqueness
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine is unique due to its specific combination of functional groups and the D-valine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
62965-38-2 |
|---|---|
Molekularformel |
C12H16N2O4S |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
(2R)-3,3-dimethyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)10(11(15)16)13-19-9-7-5-4-6-8(9)14(17)18/h4-7,10,13H,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
OCDLQGIFMOTVRD-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
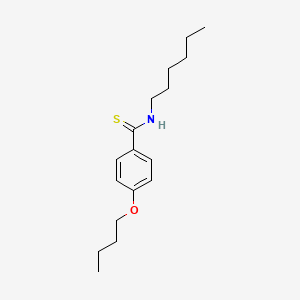
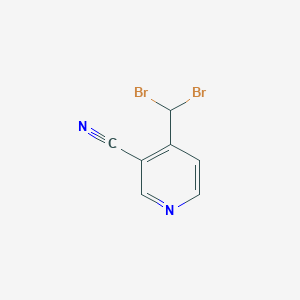
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
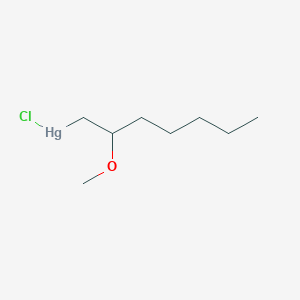


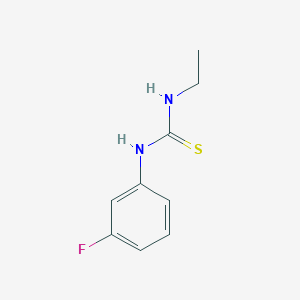

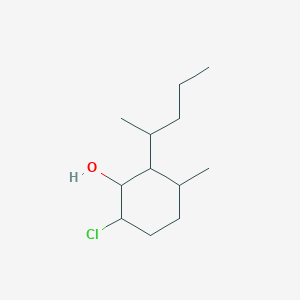
![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
